N-(Hex-1-en-3-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(Hex-1-en-3-yl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-1-en-3-yl)-4-methylbenzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with hex-1-en-3-amine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Hex-1-en-3-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Hex-1-en-3-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Hex-1-en-3-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-(Hex-1-en-3-yl)-4-methylbenzenesulfonamide
- N-(Hex-1-en-3-yl)-4-methylbenzenesulfonamide
- N-(Hex-1-en-3-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(Hex-1-en-3-yl)-4-methylbenzene-1-sulfonamide stands out due to its unique combination of a hex-1-en-3-yl group and a 4-methylbenzene-1-sulfonamide moiety This structure imparts specific chemical properties and reactivity that may not be present in other similar compounds
Properties
CAS No. |
57981-16-5 |
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Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
N-hex-1-en-3-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO2S/c1-4-6-12(5-2)14-17(15,16)13-9-7-11(3)8-10-13/h5,7-10,12,14H,2,4,6H2,1,3H3 |
InChI Key |
VKIMOTVWSDDDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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